![molecular formula C16H12FN3OS2 B3011409 4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-41-2](/img/structure/B3011409.png)
4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazole compounds have been studied for their potential as quorum sensing inhibitors of Gram-negative bacteria . They are known to inhibit bacterial cell-cell communication, which is a mechanism bacteria use to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
Synthesis Analysis
The synthesis of similar compounds involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques like 1H-NMR, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, N-alkylation and N-alkenylation reactions have been performed to demonstrate the synthetic application of some of the secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using techniques like 1H-NMR, 13C-NMR, and IR spectroscopy .Scientific Research Applications
Anticancer Potential
A series of isoxazole derivatives including compounds related to 4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine demonstrated significant anti-cancer activity against various cancer cell lines such as Colo205, U937, MCF7, and A549. One of the compounds, identified as compound 20c, induced G2/M cell cycle arrest and promoted apoptosis in Colo205 cells through p53 activation and mitochondrial-dependent pathways, showcasing the potential for further biological testing in vivo for colon cancer models (Kumbhare et al., 2014).
Application in Alzheimer's Disease Research
Two radiofluoro-pegylated phenylbenzoxazole derivatives were synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease through PET imaging. These compounds exhibited high affinity for Aβ(1-42) aggregates, suggesting their utility as PET agents for detecting Aβ plaques in the living human brain, which is crucial for Alzheimer's disease research and diagnosis (Cui et al., 2012).
Synthesis and Structural Characterization
Research into the synthesis and structural characterization of compounds structurally related to 4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has contributed to the development of novel compounds with potential applications. For example, the synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling has been explored, highlighting the versatility and potential utility of such compounds in various fields of chemistry and materials science (Shimizu et al., 2009).
Antimicrobial and Anticonvulsant Activities
Several studies have focused on synthesizing derivatives and evaluating their biological activities. For instance, the synthesis of new 1,2,4-triazole derivatives demonstrated good to moderate antimicrobial activities against test microorganisms, indicating potential applications in developing antimicrobial agents (Bektaş et al., 2010). Additionally, 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines derived from 5-methoxybenzo[d]thiazol-2-amine showed anticonvulsant activity, indicating potential for therapeutic applications (Zhang et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS2/c1-2-21-10-6-4-8-12-14(10)19-16(23-12)20-15-18-13-9(17)5-3-7-11(13)22-15/h3-8H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIRAPXCBWSDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B3011329.png)
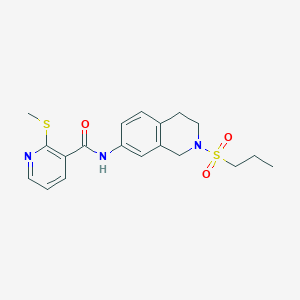
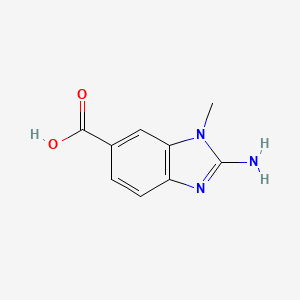
![4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide](/img/structure/B3011334.png)

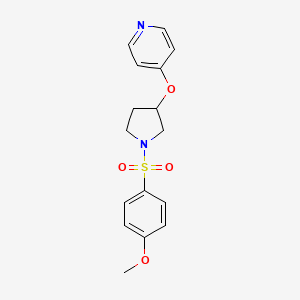
![5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride](/img/structure/B3011337.png)

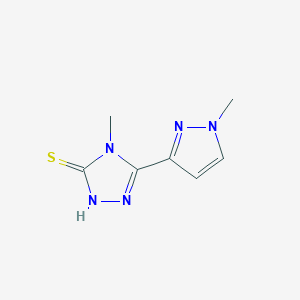

![ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3011346.png)
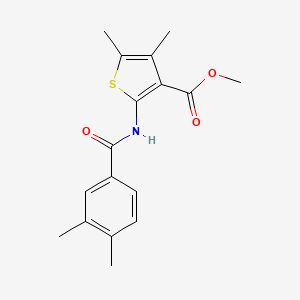
![2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B3011348.png)
![N-(2-methoxy-5-(trifluoromethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011349.png)